5-bromo-6-methoxy-1H-indole-3-carboxylic acid
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Overview
Description
5-Bromo-6-methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom at the 5-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methoxy-1H-indole-3-carboxylic acid typically involves the bromination of 6-methoxyindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Quinones and other oxidized forms.
Reduction Products: Dihydro derivatives and other reduced forms.
Scientific Research Applications
5-Bromo-6-methoxy-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-Bromo-1H-indole-3-carboxylic acid
- 6-Methoxy-1H-indole-3-carboxylic acid
- 5-Bromo-6-methoxy-1H-indole
Comparison: 5-Bromo-6-methoxy-1H-indole-3-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
177360-13-3 |
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Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-8-5(2-7(9)11)6(4-12-8)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
PKYPDHBQANVABB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C2C(=O)O)Br |
Origin of Product |
United States |
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